

Spectroscopic Profile of 3-Methoxyazetidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyazetidine hydrochloride

Cat. No.: B119537

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Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **3-methoxyazetidine hydrochloride** (CAS No. 148644-09-1). As a key building block in contemporary drug discovery, a thorough understanding of its structural features is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of public domain experimental spectra, this guide leverages foundational spectroscopic principles and data from analogous structures to present a detailed predicted spectroscopic profile. The methodologies and interpretations within are designed to serve as a robust reference for the identification, characterization, and quality control of this versatile azetidine derivative.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.^[1] Their strained ring system imparts unique conformational constraints that can enhance binding affinity and selectivity to biological targets. The incorporation of a methoxy group at the 3-position, as in **3-methoxyazetidine hydrochloride**, introduces a key pharmacophoric element, modulating properties such as polarity, hydrogen bonding capacity, and metabolic stability.

This guide will delve into the core spectroscopic techniques used for the structural elucidation of **3-methoxyazetidine hydrochloride**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a

theoretical framework, a detailed experimental protocol for data acquisition, a presentation of the predicted data, and an in-depth interpretation of the spectral features.

Molecular Structure and Key Features

3-Methoxyazetidine hydrochloride is the salt form of the parent amine, 3-methoxyazetidine. The protonation of the nitrogen atom is a critical feature to consider when interpreting its spectroscopic data, as it significantly influences the electronic environment of the neighboring atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.^{[1][2]} It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

- Weigh approximately 5-10 mg of **3-methoxyazetidine hydrochloride**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to allow for the exchange and potential suppression of the N-H proton signals.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

- ¹H NMR:
 - Observe Frequency: 400 MHz
 - Solvent: D₂O
 - Temperature: 298 K

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Acquisition Time: 4.0 s
- ^{13}C NMR:
 - Observe Frequency: 100 MHz
 - Solvent: D₂O
 - Temperature: 298 K
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

Predicted ^1H NMR Spectrum

The proton NMR spectrum is predicted to show three distinct signals corresponding to the methoxy, the azetidine ring methine, and the azetidine ring methylene protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.4 - 4.6	Quintet	1H	H3	The methine proton is deshielded by the adjacent oxygen atom. It is expected to be a quintet due to coupling with the four neighboring methylene protons.
~ 4.0 - 4.2	Triplet	4H	H2 / H4	These methylene protons are equivalent due to symmetry. They are deshielded by the adjacent positively charged nitrogen atom. Each is split into a triplet by the two neighboring protons on the other methylene group.
~ 3.4 - 3.6	Singlet	3H	H5 (OCH ₃)	The methyl protons of the methoxy group are in a relatively shielded environment and are not coupled

to other protons,
resulting in a
singlet.

Causality Behind Predictions: The electron-withdrawing effect of the protonated nitrogen atom significantly deshields the adjacent methylene protons (H2/H4). The electronegative oxygen atom has a similar deshielding effect on the methine proton (H3). The chemical shifts are estimated based on data from similar structures like azetidine hydrochloride and 3-hydroxyazetidine hydrochloride.^{[3][4][5]}

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to display three signals, corresponding to the three unique carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 70 - 75	C3	This methine carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom.
~ 55 - 60	C5 (OCH ₃)	The methyl carbon of the methoxy group is in a typical range for such functional groups.
~ 50 - 55	C2 / C4	These equivalent methylene carbons are deshielded by the adjacent protonated nitrogen atom.

Causality Behind Predictions: The chemical shifts are predicted based on established ranges for similar functional groups. The C3 carbon experiences the strongest deshielding effect from the directly bonded oxygen. The C2 and C4 carbons are deshielded by the inductive effect of

the adjacent ammonium cation. These predictions are informed by general principles of ^{13}C NMR spectroscopy.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: IR Data Acquisition

Sample Preparation:

- For a solid sample, the KBr pellet method is common. Mix a small amount of **3-methoxyazetidine hydrochloride** (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
- Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

Instrument Parameters (FT-IR Spectrometer):

- Technique: KBr pellet or ATR
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Predicted IR Spectrum and Interpretation

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Rationale
~ 3200 - 2700	N-H stretch	Secondary Amine Salt (R ₂ NH ₂ ⁺)	Strong, Broad	The broad and strong absorption in this region is highly characteristic of the N-H stretching vibrations in an ammonium salt. [11] [12]
~ 2950 - 2850	C-H stretch	Alkane (CH ₂ , CH ₃)	Medium	These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the azetidine ring and the methoxy group.
~ 1600 - 1500	N-H bend	Secondary Amine Salt (R ₂ NH ₂ ⁺)	Medium	The bending vibration of the N-H bond in the ammonium group typically appears in this region.
~ 1150 - 1050	C-O stretch	Ether (Alkyl)	Strong	A strong absorption band is expected for the C-O stretching

vibration of the methoxy group.

~ 1250 - 1020

C-N stretch

Aliphatic Amine

Medium-Weak

The C-N stretching vibration is expected in this region.

Trustworthiness of Interpretation: The presence of a very broad and strong band in the 3200-2700 cm^{-1} region is a key indicator of the hydrochloride salt form. The strong C-O stretch around 1100 cm^{-1} would confirm the presence of the ether functionality. The combination of these features provides a high degree of confidence in the structural assignment.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[\[16\]](#)[\[17\]](#)

Experimental Protocol: MS Data Acquisition

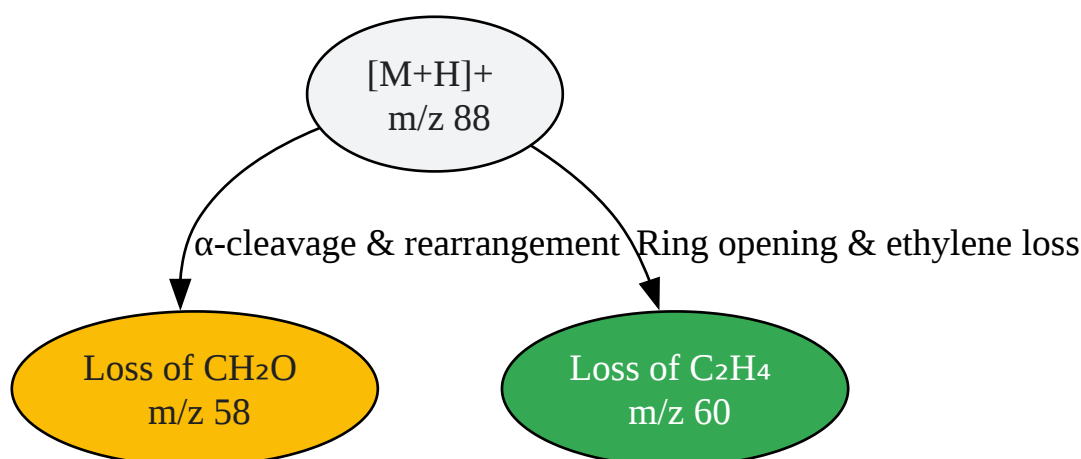
Instrument Parameters (Electrospray Ionization - Quadrupole Mass Analyzer):

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode
- Sample Introduction: Direct infusion of a dilute solution (e.g., in methanol)
- Mass Analyzer: Quadrupole
- Scan Range: m/z 50 - 200

Predicted Mass Spectrum and Fragmentation

For **3-methoxyazetidine hydrochloride**, the analysis would be performed on the free base, 3-methoxyazetidine ($\text{C}_4\text{H}_9\text{NO}$, Molecular Weight: 87.12 g/mol), after in-source dissociation of the hydrochloride.

- **Molecular Ion (M^+):** A peak corresponding to the protonated molecule $[M+H]^+$ is expected at m/z 88.07. The molecular ion of the free base, $M^{+\bullet}$, at m/z 87 would likely be weak or absent in ESI.
- **Major Fragmentation Pathways:** The primary fragmentation pathway for cyclic amines is typically α -cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.^{[18][19][20][21]}



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Predicted Fragments:

m/z	Proposed Fragment	Rationale
88	$[C_4H_{10}NO]^+$	Protonated molecular ion.
60	$[C_2H_6NO]^+$	Resulting from ring opening followed by the loss of ethylene (C_2H_4).

| 58 | $[C_3H_8N]^+$ | Formed via α -cleavage and rearrangement, leading to the loss of formaldehyde (CH_2O). This is a common fragmentation pathway for methoxy-substituted cyclic amines. |

Expertise in Interpretation: The fragmentation of small cyclic amines can be complex. The prediction of the m/z 58 fragment is based on the known tendency of methoxy groups to be

eliminated as formaldehyde upon ionization and subsequent rearrangement. The loss of ethylene is a characteristic fragmentation for four-membered rings.^[22] The relative intensities of these fragments would provide further structural confirmation.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of **3-methoxyazetidine hydrochloride**. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their in-depth interpretations, offer a comprehensive framework for the structural verification of this important chemical entity. The causality-driven explanations for the predicted spectral features are intended to empower researchers in their analysis of this and structurally related molecules, thereby supporting the advancement of drug discovery and development programs.

References

- Goldenberg, D. (2016). Principles of NMR Spectroscopy. University Science Books.
- Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
- CASPRE. (n.d.). ¹³C NMR Predictor.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. *Metabolites*, 14(5), 290.
- Wang, B., Li, G., & Zhang, H. (2018). ¹³C NMR chemical shift prediction of diverse chemical compounds. *Molecular Simulation*, 44(15), 1231-1238.
- Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure.
- Mitsuo, T. (Ed.). (2014). Introduction to Experimental Infrared Spectroscopy: Fundamentals and Practical Methods. John Wiley & Sons.
- Thompson, J. M. (2017). Infrared Spectroscopy. CRC Press.
- Chemistry LibreTexts. (2022). Infrared Spectroscopy.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
- Rifai, N., Horvath, A. R., Wittwer, C. T., & Hoofnagle, A. (Eds.). (2018). Principles and Applications of Clinical Mass Spectrometry. Elsevier.
- Bookboon. (n.d.). Principles and Applications of Mass Spectrometry.
- Walmart. (n.d.). Mass Spectrometry: Principles and Applications, (Paperback).
- University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR).

- SpectraBase. (n.d.). Azetidine hydrochloride.
- JoVE. (2023). Mass Spectrometry of Amines.
- Whitman College. (n.d.). GCMS Section 6.15.
- Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2913-2920.
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

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Sources

- 1. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]
- 2. wiley.com [wiley.com]
- 3. 3-Hydroxyazetidine hydrochloride(18621-18-6) ¹H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. CASPRE [caspre.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. Introduction to Experimental Infrared Spectroscopy: Fundamentals and ... - Google ブックス [books.google.co.jp]
- 9. routledge.com [routledge.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Google [books.google.cn]
- 17. wiley.com [wiley.com]
- 18. Video: Mass Spectrometry of Amines [jove.com]
- 19. GCMS Section 6.15 [people.whitman.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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